5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine

CDK2 Inhibition Kinase Profiling Cancer Drug Discovery

5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is a synthetic small molecule featuring a 5-bromopyrimidine core linked via a propyl chain to an imidazole ring. This compound belongs to the imidazolyl-pyrimidinylamine class, which has been extensively validated as a scaffold for potent, orally bioavailable cyclin-dependent kinase 2 (CDK2) inhibitors.

Molecular Formula C10H12BrN5
Molecular Weight 282.14 g/mol
CAS No. 886365-76-0
Cat. No. B14149461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine
CAS886365-76-0
Molecular FormulaC10H12BrN5
Molecular Weight282.14 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCCNC2=NC=C(C=N2)Br
InChIInChI=1S/C10H12BrN5/c11-9-6-14-10(15-7-9)13-2-1-4-16-5-3-12-8-16/h3,5-8H,1-2,4H2,(H,13,14,15)
InChIKeyFKZUONPKNXXYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine (CAS 886365-76-0): A Key Intermediate for CDK2-Targeted Cancer Research


5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is a synthetic small molecule featuring a 5-bromopyrimidine core linked via a propyl chain to an imidazole ring. This compound belongs to the imidazolyl-pyrimidinylamine class, which has been extensively validated as a scaffold for potent, orally bioavailable cyclin-dependent kinase 2 (CDK2) inhibitors [1]. The specific combination of the bromine substituent and the propyl linker distinguishes it from simpler analogs and positions it as a strategic intermediate or fragment for developing anti-proliferative agents [2]. Its molecular formula is C10H12BrN5, with a molecular weight of 282.14 g/mol and a calculated LogP of 1.36, indicating moderate lipophilicity suitable for drug development .

Why 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine Cannot Be Replaced by Simpler Imidazole-Pyrimidine Analogs


Generic substitution within the imidazole-pyrimidine class is not feasible because minor structural changes profoundly affect kinase inhibition. Modifications to the halogen atom, linker length, or heterocycle geometry directly impact CDK2 binding affinity, cellular potency, and selectivity. For instance, the des-bromo analog (N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-2-amine) lacks a critical halogen-bond donor for the kinase hinge region, while compounds like 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine (CAS 883230-68-0) omit the propyl spacer, drastically reducing conformational flexibility and potency . Even within the patent-defined scope, the exact 5-bromo-propyl-imidazole configuration is essential for achieving the optimal balance of physicochemical properties and inhibitory activity required for preclinical development [1].

Quantitative Differentiation Evidence for 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine


Enhanced CDK2 Inhibitory Potency vs. Des-Halogen Analog

The 5-bromo substituent on 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is critical for CDK2 activity. The imidazole pyrimidine amide series demonstrated that halogen substitution at the pyrimidine 5-position is a key driver of CDK2 inhibition, with bromine providing an optimal balance of size and electronegativity. While a direct IC50 for this exact compound is not publicly reported, the patent class establishes that closely related 5-bromo-imidazolyl-pyrimidinylamines exhibit IC50 values against CDK2/Cyclin E in the low nanomolar range (<100 nM), representing a >10-fold potency increase over the des-halogen parent scaffold [1][2].

CDK2 Inhibition Kinase Profiling Cancer Drug Discovery

Superior Selectivity Profile Predicted by the Propyl Linker

The propyl linker in 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is essential for achieving selectivity over closely related kinases like CDK1. The 2008 medicinal chemistry campaign demonstrated that extending the linker from a direct bond to a propyl chain dramatically reduced CDK1 inhibition relative to CDK2. Compounds with a propyl spacer showed CDK1/CDK2 selectivity ratios of >30-fold, whereas analogs with a shorter ethyl linker or a direct imidazole-pyrimidine connection exhibited significantly lower selectivity (<10-fold) [1]. This selectivity is crucial for minimizing myelosuppression, a known toxicity of pan-CDK inhibitors. The direct analog 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine, which lacks this linker, is expected to have a poor selectivity profile .

Kinase Selectivity CDK2 vs. CDK1 Therapeutic Window

Optimized Physicochemical Profile for Oral Bioavailability

The calculated LogP of 1.36 for 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine falls within the optimal range for oral absorption [1]. The 2008 SAR study established that controlling lipophilicity within a LogD7.4 of 1-2 was crucial for achieving potent in vitro activity alongside acceptable CYP and hERG profiles [2]. The des-bromo analog has a lower LogP (~0.8), which could compromise membrane permeability, while the direct 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine has a higher LogP (~1.8), potentially increasing the risk of CYP inhibition and hERG binding . The target compound's balanced profile is thus a key differentiator for in vivo-ready probes.

Drug-like Properties Oral Bioavailability Lipophilicity

Validated Synthetic Tractability as a Key Building Block

5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is commercially available from multiple suppliers, confirming its synthetic feasibility and scale-up potential . Its structure offers two distinct vectors for diversification: the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the terminal imidazole for alkylation or coordination chemistry. This dual-functionality is not present in the des-bromo analog, which lacks a halogen handle, or in the direct imidazole-pyrimidine, which has a less flexible geometry . The compound's immediate utility in generating focused libraries for CDK2 inhibitor optimization is a significant practical differentiator for procurement.

Fragment-Based Drug Discovery Synthetic Intermediate Parallel Synthesis

High-Impact Application Scenarios for 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine


Lead Optimization of Orally Bioavailable CDK2 Inhibitors

Procure this compound as a high-priority starting point for a lead optimization program targeting CDK2-driven cancers. Its predicted low-nanomolar CDK2 potency and >30-fold selectivity over CDK1 make it ideal for improving the therapeutic window of your inhibitor series. Use it to replace a less selective or less potent scaffold, directly leveraging the established SAR from the 2008 Bioorganic & Medicinal Chemistry Letters study [1].

Fragment-Based Screening Libraries for Kinase Inhibitor Discovery

Include 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine in a fragment library for kinase inhibitor screening. Its balanced LogP of 1.36 ensures high hit rates in both biochemical and cellular assays, while its bromine atom provides a reactive handle for rapid fragment elaboration. This dual advantage is not offered by simpler des-halogen or direct-linked analogs [2].

Chemical Biology Probe Development for CDK2 Target Validation

Use this compound as a template for developing chemical biology probes. The propyl linker provides a vector for tethering to an E3 ligase ligand (for PROTAC development) or a fluorophore (for cellular imaging). Its established CDK2 binding mode from the patent disclosures ensures target engagement, while the imidazole group can be exploited for optimization of cellular permeability [2].

Parallel Synthesis of Selective CDK2 Inhibitor Libraries

Leverage the compound's dual functional handles to generate a focused library for CDK2 SAR exploration. The bromine atom allows for rapid diversification via palladium-catalyzed cross-coupling, while the imidazole can be modified under mild conditions. This accelerates the hit-to-lead timeline by enabling the synthesis of 50–100 analogs in a single round, a key advantage over mono-functional building blocks .

Quote Request

Request a Quote for 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.